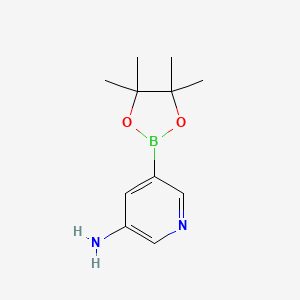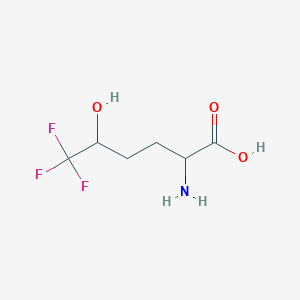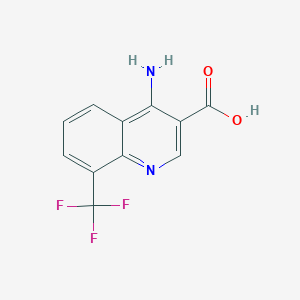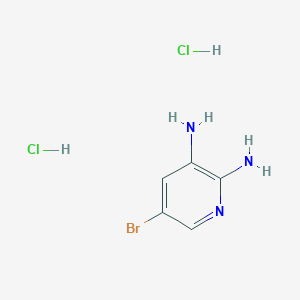
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazoles and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which are closely related to pyrazoles, has been studied extensively. These compounds are often synthesized using a scaffold of a nitrogen-based hetero-aromatic ring structure . The synthesis process often involves the use of halogenated propiophenone derivatives .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives has been studied using density functional theory (DFT) calculations, FTIR, and FT Raman spectra . A molecular modelling study of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .Chemical Reactions Analysis
Pyrazoles and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to the production of free radicals and reactive oxygen species (ROS) in cells .Wissenschaftliche Forschungsanwendungen
Multicomponent Transformations for Biomedical Applications
A study explored the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, resulting in compounds with potential for biomedical applications, particularly for regulating inflammatory diseases. This work highlights the synthesis of complex molecules that could serve as a foundation for developing therapeutic agents targeting inflammation (Ryzhkova, Ryzhkov, & Elinson, 2020).
Nonlinear Optical Materials
Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with carboxylic acid and ester substituents, has identified potential candidates for optical limiting applications. These compounds exhibit significant nonlinearity, suggesting their utility in developing materials for optical technologies (Chandrakantha et al., 2013).
Functionalization Reactions for Chemical Synthesis
Functionalization reactions of pyrazole derivatives have been extensively studied, demonstrating methods to produce compounds with varied substituents, which are crucial for synthesizing diverse chemical entities. These reactions are fundamental in organic synthesis, providing pathways to synthesize new molecules with potential applications in pharmaceuticals and materials science (Yıldırım & Kandemirli, 2005; Yıldırım & Kandemirli, 2006).
Crystal Structures for Material Characterization
The study of crystal structures of pyrazole compounds has facilitated the understanding of their chemical and physical properties. This knowledge is instrumental in the design and development of new materials with specific functionalities, such as enhanced stability or targeted chemical reactivity (Loh et al., 2013).
Wirkmechanismus
The mechanism of action of pyrazoline derivatives is often linked to their interaction with acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AChE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Eigenschaften
IUPAC Name |
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUOXRNTRKZZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)

amine hydrochloride](/img/structure/B1519672.png)




![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)

![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)



